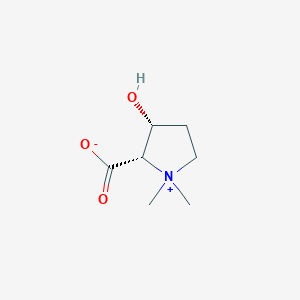
(2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate is a chiral compound with significant importance in various scientific fields This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate typically involves enantioselective reactions to ensure the correct stereochemistry. One common method involves the use of Garner’s aldehyde as a starting material, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition of lithium dialkylcuprates . The reaction conditions are carefully controlled to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of robust and scalable reaction conditions is essential to ensure consistency and efficiency in production. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like osmium tetroxide (OsO4) for dihydroxylation , reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with OsO4 typically yields vicinal diols, while reduction with NaBH4 produces alcohols.
Scientific Research Applications
(2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in enzyme catalysis and as a ligand in biochemical assays.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism by which (2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream processes .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral compound with similar stereochemistry, used in the study of excitatory amino acid transporters.
(2S,3R)-2-hydroxy-3-amino-4-phenylbutyric acid: A compound with comparable functional groups, used as an intermediate in pharmaceutical synthesis.
Uniqueness
What sets (2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring high stereoselectivity and specificity.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-8(2)4-3-5(9)6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
DJMIFDZBCUUQJN-RITPCOANSA-N |
Isomeric SMILES |
C[N+]1(CC[C@H]([C@H]1C(=O)[O-])O)C |
Canonical SMILES |
C[N+]1(CCC(C1C(=O)[O-])O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


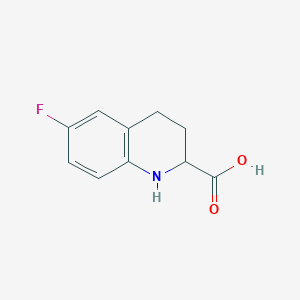

![2H-Pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B15199958.png)
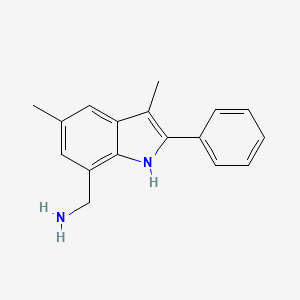
![2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15199967.png)
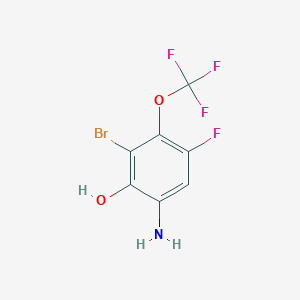

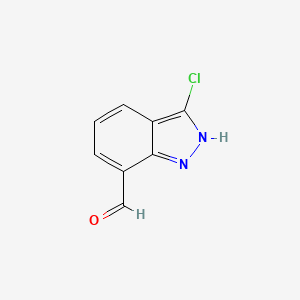
![N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-propionamide](/img/structure/B15200005.png)
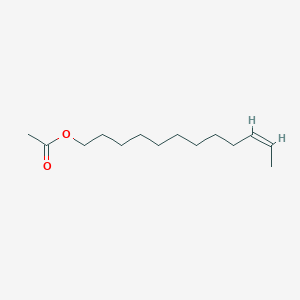
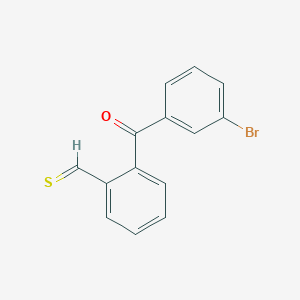
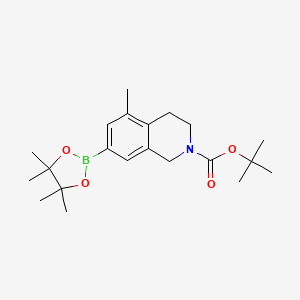

![N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B15200048.png)
